Chrysophanein

概要

説明

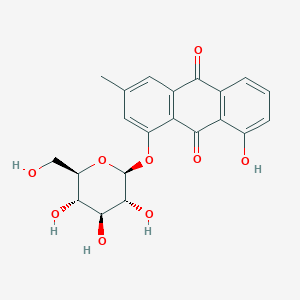

Chrysophanein is a naturally occurring anthraquinone glycoside, specifically a chrysophanol glycoside. It is found in various plants, including the leaves and roots of Aloe hijazensis and Rumex abyssinicus . This compound is known for its diverse biological activities, including antibacterial, antifungal, and antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions: Chrysophanein can be synthesized through the glycosylation of chrysophanol. The process involves the reaction of chrysophanol with a suitable glycosyl donor under acidic or basic conditions. Common glycosyl donors include glycosyl halides and glycosyl acetates. The reaction typically requires a catalyst, such as silver carbonate or boron trifluoride etherate, to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction of chrysophanol from natural sources, followed by its glycosylation. The extraction process includes maceration of plant material in organic solvents, followed by purification using column chromatography. The purified chrysophanol is then subjected to glycosylation to produce this compound .

化学反応の分析

Types of Reactions: Chrysophanein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chrysophanol and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of reduced anthraquinone derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic conditions.

Major Products Formed:

Oxidation: Chrysophanol and other oxidized anthraquinone derivatives.

Reduction: Reduced anthraquinone derivatives.

Substitution: Various substituted this compound derivatives.

科学的研究の応用

Chemical and Biological Properties

Chrysophanein is chemically classified as 1-hydroxy-3-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-9,10-dihydroanthracene-9,10-dione, with the molecular formula and a CAS number of 13241-28-6. It is primarily isolated from plants such as Rheum rhabarbarum (garden rhubarb) and other green vegetables .

Pharmacological Applications

This compound exhibits a wide range of pharmacological properties:

- Anticancer Activity : Research indicates that this compound demonstrates moderate cytotoxic activity against various carcinoma cell lines, suggesting potential as an anticancer agent . For instance, studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, making it a candidate for treating conditions characterized by inflammation .

- Antimicrobial Properties : this compound has shown effectiveness against different bacterial strains, contributing to its potential use in developing antimicrobial therapies .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, indicating its potential in neurodegenerative disease treatment .

- Hepatoprotective Effects : this compound has been evaluated for its ability to protect liver cells from damage caused by toxins, which could be beneficial in managing liver diseases .

Data Table: Summary of Pharmacological Activities

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human leukemia cells (K562). The results indicated that treatment with this compound at varying concentrations significantly reduced cell viability and induced apoptosis through the activation of caspases involved in the apoptotic pathway .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, this compound administration resulted in a marked reduction of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory diseases such as arthritis .

Case Study 3: Neuroprotection

Research involving neuronal cultures exposed to oxidative stress demonstrated that this compound significantly reduced cell death and preserved neuronal function. This highlights its promise for neuroprotective applications in conditions like Alzheimer's disease .

作用機序

Chrysophanein exerts its effects through various molecular targets and pathways. Its antibacterial activity is attributed to the disruption of the bacterial cell membrane and inhibition of microbial respiratory chain dehydrogenase enzyme activity . The antioxidant activity is due to its ability to scavenge reactive oxygen species and inhibit oxidative stress . In cancer cells, this compound induces apoptosis by stimulating reactive oxygen species production, impairing DNA, causing mitochondrial dysfunction, and promoting lactate production .

類似化合物との比較

Chrysophanein belongs to the class of anthraquinone glycosides and shares similarities with other compounds such as:

Chrysophanol: A parent compound of this compound, known for its antibacterial and antioxidant properties.

Physcion: Another anthraquinone glycoside with similar biological activities.

Emodin: An anthraquinone derivative with notable anticancer and anti-inflammatory properties.

Uniqueness of this compound: this compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its parent compound, chrysophanol. This structural modification allows this compound to exhibit enhanced biological activities and therapeutic potential .

生物活性

Chrysophanein, a glycoside derivative of chrysophanol, has garnered attention for its potential therapeutic applications due to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily extracted from the leaves and roots of Aloe hijazensis and is characterized by the molecular formula and a molecular weight of approximately 416.38 g/mol . It exhibits moderate cytotoxic activity against various carcinoma cell lines, making it a compound of interest in cancer research.

Pharmacological Properties

This compound has been studied for several biological activities:

- Anticancer Activity : this compound has shown cytotoxic effects against several carcinoma cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases .

- Antimicrobial Activity : this compound exhibits antimicrobial properties, which could make it beneficial in treating infections caused by various pathogens .

This compound's biological effects are attributed to several mechanisms:

- Induction of Apoptosis : Research indicates that this compound can activate caspases, leading to programmed cell death in cancer cells. For instance, studies have shown that treatment with this compound results in increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

- Inhibition of Cell Proliferation : this compound has been observed to inhibit cell growth in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines have been documented, highlighting its potency against specific types of cancers .

- Modulation of Inflammatory Cytokines : this compound may alter the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Case Studies

Several studies have investigated the effects of this compound:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human oral epidermoid carcinoma (KB) cells. The results indicated significant cytotoxicity, suggesting potential use as an anticancer agent .

- Anti-inflammatory Study : In vivo experiments demonstrated that this compound reduced inflammation markers in animal models, supporting its use in managing inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPDYSSHOSPOKH-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317562 | |

| Record name | Chrysophanein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4839-60-5 | |

| Record name | Chrysophanein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4839-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysophanein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is chrysophanein and where is it found?

A1: this compound is a natural anthraquinone C-glycoside found in various plant species. It has been isolated from the roots of Colubrina greggii var. yucatanensis [], the seeds of Cassia fistula [, ], Rheum palmatum var. tangut [], and Aloe hijazensis [].

Q2: What is the structure of this compound?

A2: this compound is the 1-O-β-D-glucopyranoside of chrysophanol. This means a glucose molecule is attached to the chrysophanol backbone via a β-D-glucosidic bond at the 1-position.

Q3: Are there any known analytical methods for identifying and quantifying this compound?

A3: Several analytical techniques have been employed in research to identify and characterize this compound.

- NMR Spectroscopy: NMR, specifically analysis of the permethylated aglycone, has been crucial in definitively determining the structure of this compound, particularly the position of the glucose moiety [].

- Chromatographic Techniques: While not explicitly described for this compound, researchers frequently utilize various chromatographic techniques, such as HPLC or TLC, to separate and isolate compounds from plant extracts [, ]. These techniques are likely employed in this compound research as well.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。